![molecular formula C12H16BrN B1517748 1-(3-Bromophenyl)cyclohexan-1-amine CAS No. 676135-77-6](/img/structure/B1517748.png)
1-(3-Bromophenyl)cyclohexan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-(3-Bromophenyl)cyclohexan-1-amine is C12H16BrN . The InChI code is 1S/C12H16BrN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 . The molecular weight is 254.17 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. For example, amines can react with acid chlorides to form amides . They can also undergo E1 elimination reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Asymmetric Synthesis Applications
The compound 1-(3-Bromophenyl)cyclohexan-1-amine has been utilized in asymmetric synthesis processes. For instance, the reaction of cyclohexa-2,5-dienyl-1-methylaldehyde with optically pure 1,2-diaryl-1,2-diamine followed by intramolecular bromo-amination has shown the ability for one-pot discrimination of two olefins in the cyclohexane system. This methodology has been used for the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).
CO2 Capture
This compound has found application in the field of environmental chemistry, particularly in CO2 capture. A study demonstrates the synthesis of a new room temperature ionic liquid incorporating a cation with an appended amine group, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid can react reversibly with CO2, efficiently capturing the gas as a carbamate salt, and can be recycled for repeated use (Bates et al., 2002).
Catalysis and Organic Synthesis
In the field of organic synthesis, this compound plays a role in various catalytic processes. For instance, its derivatives are used in the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, showcasing its versatility and effectiveness in different reaction conditions (Wolfe et al., 2000). Additionally, it has been used in the synthesis of complex structures like 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, demonstrating its utility in constructing heterocyclic compounds (Lygin & Meijere, 2009).
Hydroamination and Radical Transfer Applications
The compound has been involved in hydroamination reactions, such as the intermolecular hydroamination of 1,3-cyclohexadiene with aniline, using zeolite catalysts (Jimenez et al., 2006). It also finds use in radical transfer hydroamination, where new 1-aminated-2,5-cyclohexadienes are synthesized, and applied in radical transfer hydroaminations with good yields and selectivity (Guin et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(3-bromophenyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIJPEOUTSNTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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